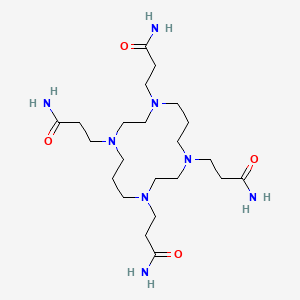
3,3',3'',3'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide is a complex organic compound known for its unique structure and properties. It is a derivative of 1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam, which is a macrocyclic ligand that forms stable complexes with various metal ions
Preparation Methods
The synthesis of 3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with propanoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the metal ion and the biological context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, 3,3’,3’‘,3’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrapropanamide exhibits unique properties due to the presence of the propanamide groups. These groups enhance its ability to form hydrogen bonds and increase its solubility in polar solvents . Other similar compounds include:
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Known for its use in the synthesis of metal complexes with different catalytic properties.
1,4,8,11-Tetraazacyclotetradecane: The parent compound, widely studied for its ability to form stable metal complexes.
Properties
CAS No. |
76261-55-7 |
|---|---|
Molecular Formula |
C22H44N8O4 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
3-[4,8,11-tris(3-amino-3-oxopropyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanamide |
InChI |
InChI=1S/C22H44N8O4/c23-19(31)3-11-27-7-1-8-28(12-4-20(24)32)16-18-30(14-6-22(26)34)10-2-9-29(17-15-27)13-5-21(25)33/h1-18H2,(H2,23,31)(H2,24,32)(H2,25,33)(H2,26,34) |
InChI Key |
MFCMEXXBOCYXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CCC(=O)N)CCC(=O)N)CCC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















